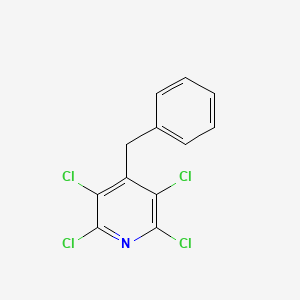

4-Benzyl-2,3,5,6-tetrachloropyridine

Description

Importance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridine scaffolds are crucial building blocks in contemporary organic synthesis. eurekalert.orgnih.gov Their utility stems from the ability of the halogen atoms to serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a pathway that is otherwise challenging for non-activated aromatic rings. This reactivity allows for the sequential and regioselective introduction of a wide variety of functional groups, enabling the construction of complex molecular frameworks. eurekalert.org Substituted pyridine compounds are frequently used as starting materials for the synthesis of other heterocyclic and macrocyclic compounds and are integral to many medicinal agents. eurekalert.org The synthetic difficulty in producing highly substituted pyridines from the parent pyridine molecule enhances the value of perhalogenated pyridines as starting points. eurekalert.org

Overview of Electron-Deficient Heteroaromatic Systems

The pyridine ring is an archetypal electron-deficient heteroaromatic system. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making the carbon atoms electrophilic. This effect is significantly amplified by the presence of multiple electron-withdrawing halogen substituents, as seen in tetrachloropyridine. Such systems are electronically mismatched for electrophilic aromatic substitution, which is characteristic of electron-rich arenes like benzene (B151609). nih.gov Instead, they are highly susceptible to attack by nucleophiles, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom, as these positions can best stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.

Positioning of 4-Benzyl-2,3,5,6-tetrachloropyridine within Complex Chemical Architectures

Within the landscape of complex chemical architectures, this compound can be envisioned as a valuable scaffold. The benzyl (B1604629) group introduces a non-polar, sterically demanding substituent that can influence the molecule's physical properties and subsequent reactivity. The remaining chlorine atoms on the pyridine ring, particularly at the 2- and 6-positions, remain available for further functionalization through nucleophilic substitution. This allows for the potential to build elaborate, three-dimensional structures by attaching different moieties to the core tetrachloropyridine ring, making it a potentially useful, albeit rare, intermediate in the synthesis of novel organic materials or biologically active compounds.

Structure

3D Structure

Properties

CAS No. |

18613-88-2 |

|---|---|

Molecular Formula |

C12H7Cl4N |

Molecular Weight |

307.0 g/mol |

IUPAC Name |

4-benzyl-2,3,5,6-tetrachloropyridine |

InChI |

InChI=1S/C12H7Cl4N/c13-9-8(6-7-4-2-1-3-5-7)10(14)12(16)17-11(9)15/h1-5H,6H2 |

InChI Key |

CMYYNLNHCJDXTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=NC(=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies Towards 4 Benzyl 2,3,5,6 Tetrachloropyridine and Analogous Benzylated Tetrachloropyridines

Synthesis of the 2,3,5,6-Tetrachloropyridine (B1294921) Core

The construction of the robust 2,3,5,6-tetrachloropyridine core is most commonly achieved through the modification of a more halogenated precursor, pentachloropyridine (B147404).

Reductive Dehalogenation Strategies from Pentachloropyridine

The selective removal of the chlorine atom at the 4-position of pentachloropyridine is the most direct route to 2,3,5,6-tetrachloropyridine. Pentachloropyridine is most reactive at this C-4 position, making regioselective reductive dehalogenation an effective strategy. nih.govnih.gov This transformation is typically accomplished using reducing agents, with metallic zinc being a prominent and widely cited reagent. nih.govnih.gov The reaction can be performed under various conditions, including in the presence of acidic or alkaline media, to facilitate the selective removal of the γ-chlorine.

For instance, the reaction of pentachloropyridine with zinc can be carried out in a strongly alkaline aqueous solution with a water-immiscible reaction medium at temperatures ranging from 20°C to 100°C. google.com Alternatively, dechlorination can be achieved in acidic mediums, such as acetic acid, using zinc. google.comgoogle.com These methods leverage the enhanced reactivity of the C-4 position towards reduction.

Table 1: Selected Conditions for Reductive Dehalogenation of Pentachloropyridine

| Reducing Agent | Solvent/Medium | Additives | Temperature (°C) | Product |

|---|---|---|---|---|

| Zinc | Water-immiscible organic solvent | Strong aqueous alkali (pH ≥ 11) | 20-100 | 2,3,5,6-Tetrachloropyridine google.com |

| Zinc | Acetic Acid | None specified | Not specified | 3,5-Dichloropyridine* |

*Note: While the reference describes dechlorination to 3,5-dichloropyridine, the principle of using zinc in an acidic medium is relevant for selective dechlorination. Further optimization would be required to isolate the tetrachloro- intermediate. google.comgoogle.com

Advanced Cyclization and Ring-Forming Processes for the Tetrachloropyridine Nucleus

While modification of a pre-formed pyridine (B92270) ring is the dominant strategy for synthesizing 2,3,5,6-tetrachloropyridine, various advanced cyclization and ring-forming processes exist for the de novo synthesis of substituted pyridine nuclei. These methods typically involve the condensation of acyclic precursors. organic-chemistry.orgmdpi.com For example, reactions involving aza-6π electrocyclization can provide diverse pyridine structures. organic-chemistry.org However, the direct application of these ring-forming methodologies to produce the specific 2,3,5,6-tetrachloro substitution pattern from simple acyclic precursors is not extensively documented in the literature. The harsh conditions often required for high levels of chlorination tend to favor post-cyclization modification over direct cyclization with chlorinated building blocks.

Strategies for Introducing the Benzyl (B1604629) Moiety at the Pyridine 4-Position

Once the 2,3,5,6-tetrachloropyridine core is obtained, the next critical step is the regioselective installation of the benzyl group at the C-4 position. This is achieved through reactions that form a new carbon-carbon bond at this specific site.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Benzyl-Derived Nucleophiles at C-4

The electron-deficient nature of the tetrachloropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The substitution occurs preferentially at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. To facilitate substitution at the C-4 position with a carbon-based nucleophile like a benzyl anion equivalent, a precursor with a superior leaving group at this position is often employed.

A highly effective strategy involves the use of a 4-phenylsulfonyl precursor. Pentachloropyridine can be reacted with sodium phenylsulfinate to selectively displace the C-4 chlorine, yielding 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine. researchgate.net The phenylsulfonyl group (-SO₂Ph) is a potent electron-withdrawing group and an excellent leaving group, which highly activates the C-4 position for a subsequent SNAr reaction. A benzyl-derived nucleophile, such as benzylmagnesium chloride (a Grignard reagent) or benzyllithium, can then be used to displace the phenylsulfinate group, forming the desired 4-benzyl-2,3,5,6-tetrachloropyridine.

The regioselectivity of SNAr reactions on polychlorinated pyridines is heavily influenced by several factors. Substitution on 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine generally occurs at the 4-position. researchgate.net The choice of the benzyl nucleophile is critical; organometallic reagents like Grignard or organolithium compounds provide the necessary carbanion character to attack the electron-deficient ring. Reaction conditions such as solvent and temperature must be carefully controlled to ensure the stability of the nucleophile and the intermediate complex, preventing side reactions. For instance, less sterically hindered nucleophiles favor substitution at the C-4 position, while bulkier nucleophiles might lead to mixtures of ortho- and para-substituted products. researchgate.net The use of aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether is typical for reactions involving organometallic nucleophiles.

Transition Metal-Catalyzed C-C Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are applicable to the benzylation of the tetrachloropyridine core. These methods typically involve the reaction of a 4-halo-2,3,5,6-tetrachloropyridine precursor with a benzyl-organometallic reagent.

A prime example is the Suzuki-Miyaura coupling, which would involve the reaction of a 4-halo-tetrachloropyridine (e.g., 4-bromo- or 4-iodo-2,3,5,6-tetrachloropyridine) with a benzylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.com Other notable cross-coupling reactions include:

Kumada Coupling : This reaction utilizes a Grignard reagent, such as benzylmagnesium halide, coupled with a 4-halo-tetrachloropyridine, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org

Stille Coupling : This method involves the coupling of a 4-halo-tetrachloropyridine with an organotin reagent like benzyltributylstannane, catalyzed by palladium. wikipedia.orglibretexts.org

These reactions offer a high degree of functional group tolerance and are highly effective for constructing the target C(sp²)-C(sp³) bond. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 2: Comparison of Applicable C-C Cross-Coupling Reactions for Benzylation

| Reaction Name | Typical Halide Precursor (Ar-X) | Benzyl Reagent | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | 4-Br/I-Tetrachloropyridine | Benzylboronic acid/ester | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Cs₂CO₃) |

| Kumada | 4-Br/Cl-Tetrachloropyridine | Benzylmagnesium halide | Ni or Pd catalyst (e.g., Ni(dppe)Cl₂) |

| Stille | 4-Br/I/OTf-Tetrachloropyridine | Benzyltributylstannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄), often with additives like CuI |

Ligand Effects in Cross-Coupling Methodologies

The introduction of a benzyl group onto the 4-position of the 2,3,5,6-tetrachloropyridine ring is most commonly approached via palladium- or nickel-catalyzed cross-coupling reactions. In these reactions, the tetrachloropyridine acts as the electrophilic partner, and a benzyl organometallic reagent serves as the nucleophile. The ligand coordinated to the metal center plays a pivotal role in the catalytic cycle, influencing reaction efficiency, selectivity, and substrate scope. The primary stages of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all modulated by the steric and electronic properties of the chosen ligand.

For the coupling of an electron-deficient chloro-heteroaromatic substrate like tetrachloropyridine, the oxidative addition of the C-Cl bond to the low-valent metal center (e.g., Pd(0) or Ni(0)) is often the rate-determining step. Effective ligands are typically required to facilitate this challenging activation.

Key Cross-Coupling Reactions and Ligand Considerations:

Suzuki-Miyaura Coupling: This reaction pairs the chlorinated pyridine with a benzylboronic acid or ester. The choice of ligand is crucial for promoting the coupling of aryl chlorides. researchgate.netyoutube.comyoutube.com Bulky, electron-rich phosphine (B1218219) ligands, such as biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are known to be effective. These ligands stabilize the palladium catalyst, promote the difficult oxidative addition of the C-Cl bond, and facilitate the reductive elimination step. researchgate.net For instance, palladium acetate (B1210297) in conjunction with a suitable phosphine ligand is a common catalytic system. researchgate.net

Kumada Coupling: This methodology utilizes a more reactive benzyl Grignard reagent (benzylmagnesium halide). wikipedia.orgorganic-chemistry.org Nickel catalysts are frequently employed for Kumada couplings involving aryl chlorides due to their lower cost and high reactivity. organic-chemistry.org Bidentate phosphine ligands are often investigated to improve catalytic activity and selectivity. nih.gov The electronic properties of the ligand are important; increased electron-releasing power in the ligand can enhance the catalytic activity in the cross-coupling of aromatic compounds. nih.gov Chiral ligands, such as those based on ferrocene (B1249389) or bis-oxazoline, can be used to achieve asymmetric couplings. wikipedia.org

Negishi Coupling: In this reaction, a benzylzinc halide is coupled with the tetrachloropyridine. wikipedia.orgorganic-chemistry.org Palladium and nickel are both effective catalysts. wikipedia.org The ligand can have a profound effect on the reaction's outcome, including stereochemistry when applicable. nih.govnih.gov For coupling aryl chlorides, ligands like XPhos used with Pd₂(dba)₃ have shown high yields. researchgate.net The choice of ligand is critical to prevent side reactions and ensure efficient product formation. nih.gov

The table below summarizes the role of different ligand classes in these key cross-coupling reactions for the potential synthesis of this compound.

| Ligand Type | Example(s) | Catalyst System | Applicable Coupling | Key Effects and Rationale |

| Bulky Monophosphines | XPhos, SPhos, t-Bu₃P | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Suzuki, Negishi | Promote oxidative addition of the C-Cl bond on the electron-deficient pyridine ring; stabilize the active catalyst. |

| Diphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Palladium, Nickel | Suzuki, Kumada | Chelation stabilizes the metal center; can influence regioselectivity and catalyst stability. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Palladium, Nickel | Suzuki, Kumada | Strong σ-donors, form stable metal complexes; highly effective for cross-coupling of unreactive chlorides. |

| Bidentate N,P Ligands | Pyridine-oxazoline (PyOX) | Nickel | Asymmetric Couplings | Can induce enantioselectivity in the formation of chiral centers. nih.gov |

Alternative C-C Bond Forming Reactions for Benzylation of Pyridine Systems

Beyond traditional cross-coupling methods, several other strategies exist for forming C-C bonds to introduce a benzyl group onto a pyridine scaffold. While their application to the specific, highly chlorinated 2,3,5,6-tetrachloropyridine substrate may require significant optimization due to its low reactivity towards electrophilic attack and potential for side reactions, these methods are valuable for the benzylation of various pyridine systems.

Direct C-H Benzylation: For pyridine derivatives that are not fully halogenated, direct C-H activation and subsequent benzylation offer an atom-economical alternative. Palladium-catalyzed cross-dehydrogenative coupling (CDC) can directly couple the C-H bonds of pyridine N-oxides with toluenes, yielding 2-benzylpyridines. nih.gov Similarly, nickel catalysis can achieve benzylation of C-H bonds in aromatic amides using benzyltrimethylammonium (B79724) halides, directed by a chelating group. scispace.com These methods avoid the pre-functionalization required for cross-coupling reactions.

Heck-Type Reactions: Nickel-catalyzed Heck-type reactions provide a method for the intermolecular benzylation of unactivated alkenes using benzyl chlorides. organic-chemistry.orgmit.edumit.edu While this doesn't directly benzylate the pyridine ring, it represents a C-C bond formation involving a benzyl electrophile that could be adapted in multi-step synthetic routes.

Radical Reactions: Iron-catalyzed reactions involving radical intermediates can also form C-C bonds. For example, iron salts can catalyze the coupling of alkyl halides with aryl Grignard reagents, a process that may involve alkyl radical species. researchgate.net Such a mechanism could potentially be adapted for the benzylation of a pre-functionalized tetrachloropyridine.

Nucleophilic Substitution on Activated Pyridines: While direct nucleophilic aromatic substitution (SNAr) of a chloride on tetrachloropyridine by a benzyl carbanion is challenging, the reactivity of the pyridine ring can be enhanced. For instance, the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine proceeds via nucleophilic substitution on pentachloropyridine, where the incoming nucleophile displaces the chloride at the 4-position. researchgate.net A similar approach with a suitable benzyl nucleophile could be envisioned, potentially promoted by specific reaction conditions.

The following table outlines these alternative methodologies for the benzylation of pyridine systems.

| Reaction Type | Reagents | Catalyst/Promoter | Description | Potential Applicability/Challenges for Tetrachloropyridine |

| Direct C-H Benzylation | Pyridine N-oxide, Toluene | Palladium catalyst | Cross-dehydrogenative coupling activates a C-H bond on the pyridine and a C-H bond on toluene. nih.gov | Not directly applicable to 2,3,5,6-tetrachloropyridine which lacks C-H bonds. Requires a different precursor. |

| Directed C-H Benzylation | Aromatic amide, Benzyltrimethylammonium halide | Nickel catalyst, Directing Group | Benzylation occurs at the ortho-C-H bond relative to a directing group. scispace.com | Not directly applicable to 2,3,5,6-tetrachloropyridine. |

| Iron-Catalyzed Radical Coupling | Benzyl halide, Grignard reagent | Iron salt (e.g., Tetrachloroferrate) | Forms a C-C bond likely through a radical-mediated pathway. researchgate.net | May offer a pathway but selectivity at the 4-position of tetrachloropyridine could be a challenge. |

| Nucleophilic Aromatic Substitution (SNAr) | Pentachloropyridine, Benzyl nucleophile | Base | Direct displacement of a chloride ion by a carbanion. researchgate.net | The highly electron-withdrawn ring of pentachloropyridine could facilitate attack at the 4-position by a potent benzyl nucleophile. |

Chemical Reactivity and Transformation Pathways of 4 Benzyl 2,3,5,6 Tetrachloropyridine

Further Functionalization of the Tetrachloropyridine Ring

The presence of four chlorine atoms and an activating nitrogen atom within the aromatic ring makes the tetrachloropyridine moiety of the molecule a versatile platform for further functionalization. The primary pathways for modification involve the substitution of the remaining chlorine atoms.

Regioselective Nucleophilic Aromatic Substitution (SNAr) of Remaining Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyridines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of a halide ion. pressbooks.pub The rate and feasibility of SNAr reactions are significantly enhanced by the presence of strong electron-withdrawing groups, such as the chlorine atoms and the ring nitrogen, which stabilize the negative charge of the intermediate. pressbooks.pub

In the case of 4-Benzyl-2,3,5,6-tetrachloropyridine, the C-4 position is blocked by the benzyl (B1604629) group. The ring nitrogen activates the ortho positions (C-2 and C-6) and the para position (C-4) for nucleophilic attack. stackexchange.com Since the C-4 position is already substituted, nucleophilic attack is directed exclusively to the electronically activated and sterically accessible C-2 and C-6 positions.

In nucleophilic aromatic substitution reactions on pyridine (B92270) rings, the displacement of leaving groups at the C-2 (ortho) and C-4 (para) positions is favored because the negative charge in the reaction intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com For this compound, the C-4 position is unavailable, making the C-2 and C-6 positions the primary sites for SNAr.

The selectivity between these two identical ortho positions is generally high for the first substitution. Factors influencing the reaction include:

Electronic Activation : The nitrogen atom strongly withdraws electron density from the ortho (C-2, C-6) positions, making them highly electrophilic and susceptible to nucleophilic attack.

Steric Hindrance : While the C-2 and C-6 positions are electronically equivalent, the approach of a nucleophile can be influenced by the steric bulk of both the nucleophile and the existing benzyl group at C-4. However, given the flexibility of the methylene (B1212753) bridge, this effect is often minimal for the first substitution.

Nucleophile Nature : The reactivity and regioselectivity can be modulated by the nature of the nucleophile. Small, highly reactive nucleophiles will readily substitute at the C-2/C-6 positions.

Studies on analogous polysubstituted pyridines confirm that substitution occurs preferentially at the positions ortho to the nitrogen atom when the para position is blocked.

| Nucleophile | Reagent Example | Expected Major Product | Reaction Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | 4-Benzyl-2-methoxy-3,5,6-trichloropyridine | Methanol, Reflux |

| Amine | Pyrrolidine | 4-Benzyl-2-(pyrrolidin-1-yl)-3,5,6-trichloropyridine | Ethanol, Heat |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Benzyl-2-(phenylthio)-3,5,6-trichloropyridine | DMF, Room Temp |

| Hydroxide | Potassium Hydroxide (KOH) | 4-Benzyl-3,5,6-trichloropyridin-2-ol | Aqueous Dioxane, Heat |

Transition Metal-Catalyzed C-C Bond Formation at Unsubstituted Positions

While the pyridine ring of this compound has no unsubstituted C-H positions, the C-Cl bonds serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. mdpi-res.com The general mechanism for palladium-catalyzed couplings involves oxidative addition of the catalyst to the C-Cl bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. nih.govwikipedia.org

Analogous to SNAr reactivity, the site selectivity of cross-coupling reactions on polychlorinated pyridines is dictated by the electronic properties of the ring. Research on pentachloropyridine (B147404) has shown that Suzuki-Miyaura cross-coupling reactions occur with high site-selectivity at the C-2 and C-6 positions. researchgate.net This preference is attributed to the facile oxidative addition of the palladium catalyst at the electronically activated positions ortho to the ring nitrogen. Therefore, it is expected that this compound would undergo selective C-C bond formation at the C-2 and/or C-6 positions.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Major Product (Monosubstitution) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃ | 4-Benzyl-2-phenyl-3,5,6-trichloropyridine |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Benzyl-2-(phenylethynyl)-3,5,6-trichloropyridine |

| Negishi | Organozinc reagent (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ | 4-Benzyl-2-phenyl-3,5,6-trichloropyridine |

| Stille | Organostannane (e.g., Tributyl(phenyl)stannane) | Pd(PPh₃)₄ | 4-Benzyl-2-phenyl-3,5,6-trichloropyridine |

Reactions Involving the Benzyl Substituent

The benzyl substituent provides additional avenues for chemical modification, distinct from the chemistry of the tetrachloropyridine ring.

**3.2.1. Transformations of the Methylene Bridge (CH₂) **

The methylene (-CH₂-) group in this compound is a benzylic position, making it susceptible to a variety of transformations. Its reactivity is further influenced by the adjacent, strongly electron-withdrawing tetrachloropyridyl ring.

Key transformations include:

Oxidation : The benzylic C-H bonds are relatively weak and can be oxidized to form a carbonyl group. mdpi.com This is a fundamental transformation that can convert the benzyl group into a benzoyl group, yielding 4-benzoyl-2,3,5,6-tetrachloropyridine. A range of oxidants and catalytic systems, including those based on transition metals like copper or ruthenium, can achieve this. mdpi.comnih.gov The selective oxidation of a methylene C-H to an alcohol is more challenging due to the propensity for over-oxidation to the ketone. acs.org

Deprotonation/Alkylation : The electron-withdrawing nature of the tetrachloropyridyl ring increases the acidity of the benzylic protons. Treatment with a strong base can generate a resonance-stabilized benzylic carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, to form new C-C bonds at the methylene bridge.

Free-Radical Halogenation : Conditions that favor free-radical mechanisms, such as the use of N-bromosuccinimide (NBS) with a radical initiator, can lead to halogenation at the benzylic position. khanacademy.org This reaction would produce 4-(bromo(phenyl)methyl)-2,3,5,6-tetrachloropyridine, a versatile intermediate for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product Structure |

|---|---|---|

| Oxidation to Ketone | KMnO₄ or CrO₃ | 4-Benzoyl-2,3,5,6-tetrachloropyridine |

| Deprotonation and Alkylation | 1. n-BuLi 2. CH₃I | 4-(1-Phenylethyl)-2,3,5,6-tetrachloropyridine |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 4-(Bromo(phenyl)methyl)-2,3,5,6-tetrachloropyridine |

Electrophilic Aromatic Substitution on the Benzyl Phenyl Ring

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of this reaction is controlled by the nature of the substituent attached to the phenyl ring, which in this case is the -CH₂-(C₅Cl₄N) group. The tetrachloropyridyl moiety is a powerful electron-withdrawing group. Through the methylene spacer, this group exerts a deactivating, electron-withdrawing inductive effect on the phenyl ring. masterorganicchemistry.com

Substituents that deactivate an aromatic ring by withdrawing electron density slow the rate of electrophilic substitution and direct incoming electrophiles to the meta position. libretexts.orgwikipedia.org This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group, whereas the intermediate from meta attack avoids this direct destabilization. uomustansiriyah.edu.iqlibretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation on the benzyl phenyl ring are expected to yield predominantly the meta-substituted products.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-((3-Nitrophenyl)methyl)-2,3,5,6-tetrachloropyridine |

| Bromination | Br₂, FeBr₃ | 4-((3-Bromophenyl)methyl)-2,3,5,6-tetrachloropyridine |

| Acylation | CH₃COCl, AlCl₃ | 4-((3-Acetylphenyl)methyl)-2,3,5,6-tetrachloropyridine |

| Sulfonation | SO₃, H₂SO₄ | 3-((2,3,5,6-Tetrachloropyridin-4-yl)methyl)benzenesulfonic acid |

Mechanistic Investigations of Reactions Involving 4 Benzyl 2,3,5,6 Tetrachloropyridine

Detailed Reaction Mechanisms for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-Benzyl-2,3,5,6-tetrachloropyridine. The reaction proceeds via a bimolecular addition-elimination mechanism. mdpi.com The electron-withdrawing chlorine atoms and the ring nitrogen activate the pyridine (B92270) core towards attack by nucleophiles. The general mechanism involves the initial attack of a nucleophile on one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate, followed by the expulsion of a chloride ion to restore aromaticity. pearson.comwikipedia.org

The regioselectivity of the substitution is dictated by the electronic properties of the pyridine ring. Nucleophilic attack on pyridine derivatives is strongly favored at the C2 (ortho) and C4 (para) positions. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate through resonance, which is not possible for attack at the C3 (meta) position. stackexchange.com In the case of this compound, the C4 position is blocked, so nucleophilic attack is anticipated to occur at the C2 and C6 positions.

The key intermediate in the SNAr mechanism is the Meisenheimer complex, a negatively charged, non-aromatic σ-adduct. wikipedia.orgnih.gov Its formation is typically the rate-determining step of the reaction. stackexchange.com The attack of a nucleophile on the tetrachloropyridine ring breaks the aromaticity and forms a tetrahedral sp³-hybridized carbon center. The resulting negative charge is delocalized across the molecule, with significant stabilization provided by the electron-withdrawing chlorine substituents and, crucially, by the ring nitrogen when the attack occurs at the C2/C6 positions. pearson.com

While often transient, the stability of the Meisenheimer complex can influence the reaction rate. researchgate.net For highly activated systems, such as those with multiple nitro groups, Meisenheimer complexes can be stable enough to be isolated and characterized. wikipedia.orgnih.gov For polychlorinated pyridines, the intermediate is generally less stable but is a critical point on the potential energy surface. researchgate.net Recent computational and experimental work has suggested that for some SNAr reactions, the Meisenheimer complex may be a transition state rather than a true intermediate, leading to a concerted mechanism. However, for highly activated substrates like tetrachloropyridine, the stepwise addition-elimination pathway via a Meisenheimer intermediate is the generally accepted model. nih.gov

Table 1: Influence of Nucleophile and Position on Meisenheimer Complex Stability

This table is illustrative, based on general principles of SNAr reactions on activated rings.

| Position of Attack | Nucleophile Type | Key Stabilizing Factor | Relative Intermediate Stability |

| C2 / C6 | Strong (e.g., RO⁻, R₂N⁻) | Resonance delocalization onto ring nitrogen; inductive effect of Cl atoms. | High |

| C2 / C6 | Weak (e.g., ROH, R₂NH) | Resonance delocalization onto ring nitrogen; inductive effect of Cl atoms. | Moderate |

| C3 / C5 | Strong (e.g., RO⁻, R₂N⁻) | Inductive effect of Cl atoms only. | Low |

| C3 / C5 | Weak (e.g., ROH, R₂NH) | Inductive effect of Cl atoms only. | Very Low |

The Hard and Soft Acid-Base (HSAB) principle is a useful qualitative tool for predicting the regiochemical outcome of SNAr reactions when multiple reaction sites are available. semanticscholar.orgresearchgate.net The principle states that hard acids react preferentially with hard bases, and soft acids react preferentially with soft bases. In the context of this compound, the electrophilic carbon centers of the pyridine ring act as Lewis acids, and the incoming nucleophiles act as Lewis bases.

The electrophilic centers on the tetrachloropyridine ring have differing degrees of hardness. The C2 and C6 positions, being adjacent to the electronegative nitrogen, are considered "harder" electrophilic sites. The C3 and C5 positions are comparatively "softer." This differentiation allows for a degree of regiochemical control based on the nature of the nucleophile.

Hard Nucleophiles: These are typically small, highly electronegative, and not very polarizable (e.g., F⁻, RO⁻, R₂N⁻). They are expected to preferentially attack the harder C2 and C6 positions of the tetrachloropyridine ring.

Soft Nucleophiles: These are generally larger, less electronegative, and more polarizable (e.g., I⁻, RS⁻, R₃P). They would be predicted to favor attack at the softer C3 and C5 positions.

However, this principle must be applied with caution, as it can sometimes be overridden by the strong electronic activation favoring attack at the C2/C6 positions. Studies on related perhalogenated pyridines have shown that while hard nucleophiles like alkoxides do indeed substitute at the C2/C6 positions, some soft nucleophiles like thiolates may attack the C4 position in pentachloropyridine (B147404) due to its strong electronic activation, even though it is also considered a hard site. mdpi.com In this compound, with the C4 position occupied, the competition is primarily between the electronically activated C2/C6 sites and the less activated C3/C5 sites, where HSAB principles may play a more decisive role in reactions with softer nucleophiles.

Mechanistic Pathways of Transition Metal-Catalyzed Cross-Coupling Processes

The chlorine atoms on this compound serve as effective leaving groups in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com Catalysts based on palladium and nickel are most commonly employed for these transformations. mdpi.comrsc.org The general catalytic cycle for reactions like Suzuki, Negishi, or Kumada coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is typically the first and often rate-limiting step in the catalytic cycle. nih.gov A low-valent transition metal complex (e.g., Pd(0) or Ni(0)) inserts into the carbon-chlorine bond of the tetrachloropyridine. wikipedia.org This process involves the oxidation of the metal center (e.g., from Pd(0) to Pd(II)) and an increase in its coordination number. taylorandfrancis.com The rate and feasibility of oxidative addition depend on the C-Cl bond strength and the electron density at the metal center. For polychlorinated pyridines, the C-Cl bonds at the 2- and 6-positions are often more reactive towards oxidative addition than those at the 3- and 5-positions, due to the electronic influence of the ring nitrogen. rsc.org

Reductive Elimination: This is the final, product-forming step of the cycle. wikipedia.org Two ligands on the metal center, the pyridine ring and the new group introduced during transmetalation, couple together and are eliminated from the metal's coordination sphere. This step regenerates the low-valent catalytic species, allowing it to re-enter the cycle. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation to each other on the metal complex. wikipedia.org

Table 2: Key Steps in a Generic Pd-Catalyzed Suzuki Coupling Cycle

| Step | Metal Center Change | Description |

| Oxidative Addition | Pd(0) → Pd(II) | The active Pd(0) catalyst inserts into a C-Cl bond of the tetrachloropyridine, forming an organopalladium(II) complex. |

| Transmetalation | Pd(II) → Pd(II) | An organoboron reagent transfers its organic group to the palladium complex, displacing the halide. |

| Reductive Elimination | Pd(II) → Pd(0) | The two organic groups (pyridyl and the new substituent) on the palladium complex couple and are released as the final product, regenerating the Pd(0) catalyst. |

The inherent structure of this compound plays a significant role in its cross-coupling reactivity. The pyridine nitrogen atom can act as a coordinating or directing group, influencing the regioselectivity of the reaction. It can coordinate to the metal center, potentially facilitating oxidative addition at the adjacent C2 and C6 positions.

However, this coordination can also be detrimental. Studies on the nickel-catalyzed Suzuki-Miyaura coupling of 2-chloropyridine have shown that strong coordination of the pyridine nitrogen to the nickel center after oxidative addition can lead to the formation of stable, catalytically inactive dimeric species, thereby inhibiting the reaction. rsc.orgrsc.org This highlights a key challenge in the cross-coupling of α-halopyridines.

Catalyst design is crucial to overcome these challenges. The choice of metal and, particularly, the ligands coordinated to it can modulate the catalyst's reactivity, stability, and selectivity.

Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., dppf, RuPhos) are often used to promote the oxidative addition of less reactive aryl chlorides and to stabilize the active catalytic species. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for coupling challenging substrates. researchgate.net

Metal: While palladium is the most versatile metal for cross-coupling, nickel catalysts are often more effective for coupling C-Cl bonds and can operate through different mechanistic pathways, sometimes involving Ni(I)/Ni(III) cycles. nih.govucla.edu

Computational Chemistry Approaches to Reaction Mechanism and Selectivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the complex reaction mechanisms involving molecules like this compound. mdpi.comnih.gov These approaches provide detailed insights into reaction pathways, transition state structures, and the origins of selectivity that are often difficult to obtain through experimental means alone.

For nucleophilic aromatic substitution , DFT calculations can be used to:

Map the potential energy surface of the reaction to determine whether the mechanism is stepwise (via a Meisenheimer intermediate) or concerted. strath.ac.uk

Calculate the activation energies for nucleophilic attack at different positions (C2/C6 vs. C3/C5) to predict the most favorable reaction site. researchgate.net

Analyze the electronic structure of the Meisenheimer intermediate to understand the factors contributing to its stability. researchgate.netresearchgate.net

In the realm of transition metal-catalyzed cross-coupling , computational studies help to:

Elucidate the energetics of the elementary steps (oxidative addition, transmetalation, reductive elimination). nih.gov

Model the structure of catalytic intermediates and transition states, including the role of ligands. rsc.org

Explain observed regioselectivity by comparing the activation barriers for oxidative addition at the different C-Cl bonds.

Investigate catalyst deactivation pathways, such as the formation of inactive dimers in the coupling of 2-chloropyridines. rsc.org

Table 3: Application of DFT in Mechanistic Studies of Pyridine Derivatives

| Reaction Type | Subject of Study | Key Computational Insight |

| SNAr | Reactions of nitromethoxypyridines with amines. researchgate.net | Confirmed that the C2 carbon is the most electrophilic center, rationalizing the observed regioselectivity. |

| Cross-Coupling | Ni/dppf-catalyzed coupling of chloropyridines. rsc.org | Explained the poor reactivity of 2-chloropyridine by identifying a low-energy pathway to a stable, inactive dimeric nickel complex. |

| Cross-Coupling | Fe-catalyzed coupling of haloalkanes and aryl Grignards. mdpi.com | Supported a Fe(I)/Fe(II)/Fe(III) mechanism involving alkyl radical intermediates over previously proposed pathways. |

| Oxidative Addition | Pd-catalyzed reactions of (hetero)aryl halides. nih.gov | Developed quantitative models to predict reaction rates and identified different mechanisms for aryl halides vs. 2-halopyridines. |

Derivatization Strategies and Advanced Synthetic Utility of 4 Benzyl 2,3,5,6 Tetrachloropyridine

Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives

The four chlorine atoms in 4-Benzyl-2,3,5,6-tetrachloropyridine are expected to be reactive towards nucleophilic aromatic substitution (SNAr). The positions ortho (2,6) and para (4) to the ring nitrogen are generally the most activated. Given that the 4-position is occupied by a benzyl (B1604629) group, derivatization would likely occur at the 2- and 6-positions, followed by the 3- and 5-positions. This allows for the stepwise introduction of a wide range of functional groups, leading to polyfunctionalized pyridine derivatives.

By carefully selecting nucleophiles and controlling reaction conditions, a diverse array of substituents can be introduced. For instance, reactions with alkoxides, phenoxides, and thiophenoxides could yield various ether and thioether derivatives. Amines, both primary and secondary, would lead to the corresponding amino-pyridines. Furthermore, the remaining chloro-substituents could potentially undergo metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups.

Below is a table illustrating potential derivatization reactions of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Potential Product Structure | Product Class |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Benzyl-2-methoxy-3,5,6-trichloropyridine | Methoxypyridine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Benzyl-2-(phenylthio)-3,5,6-trichloropyridine | Thioether |

| Amine | Piperidine | 4-Benzyl-2-(piperidin-1-yl)-3,5,6-trichloropyridine | Aminopyridine |

| Cyanide | Sodium cyanide (NaCN) | 4-Benzyl-2-cyano-3,5,6-trichloropyridine | Cyanopyridine |

Formation of Complex Heterocyclic Systems and Fused Ring Structures

The polyfunctional derivatives obtained from this compound can serve as precursors for the synthesis of complex heterocyclic systems and fused ring structures. Through intramolecular cyclization reactions, new rings can be annulated to the pyridine core.

For example, a derivative bearing a nucleophilic group at the 2-position and a suitable electrophilic side chain attached to that nucleophile could undergo cyclization to form a fused five- or six-membered ring. Similarly, introducing functional groups that can participate in cycloaddition reactions would open pathways to other complex heterocyclic frameworks. The synthesis of fused pyridines is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active molecules. researchgate.netnih.gov

A hypothetical reaction sequence to a fused heterocyclic system is outlined below:

Nucleophilic substitution at the 2-position with an appropriate amine, for example, 2-aminophenol.

Subsequent intramolecular cyclization, potentially acid- or base-catalyzed, to form a pyridobenzoxazine derivative.

Role as a Scaffold for the Construction of Multi-Substituted Pyridines

A chemical scaffold is a core structure upon which a variety of substituents can be systematically placed to create a library of related compounds. This compound is an excellent candidate for such a scaffold. The differential reactivity of the chlorine atoms allows for a controlled, stepwise substitution pattern.

This approach would enable the synthesis of libraries of multi-substituted pyridines with diverse functionalities. Such libraries are invaluable in drug discovery and materials science for the systematic exploration of structure-activity relationships. The benzyl group at the 4-position provides a constant feature, while the substituents at the 2, 3, 5, and 6-positions can be varied.

The general strategy would involve:

Selective substitution at the most reactive positions (likely 2 and 6).

Further substitution at the less reactive positions (3 and 5) under more forcing conditions.

Potential for subsequent modification of the introduced functional groups.

Preparation of Biaryl-Embedded Poly(1,2,3-triazolyl) Pyridine Systems

The synthesis of molecules containing multiple 1,2,3-triazole rings has gained significant interest, largely due to the utility of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net These triazole rings can act as linkers or pharmacophores in medicinal chemistry.

A plausible, albeit speculative, pathway to biaryl-embedded poly(1,2,3-triazolyl) pyridine systems from this compound would involve a multi-step process. First, the chloro-substituents would need to be converted to azides. This could potentially be achieved through nucleophilic substitution with sodium azide (B81097). The resulting polyazido-pyridine derivative would then be a precursor for multiple CuAAC reactions.

The "biaryl-embedded" aspect would be introduced via the alkyne coupling partner. By using terminal alkynes that contain a biaryl moiety, these structures could be appended to the pyridine core through the newly formed triazole rings.

A hypothetical synthetic sequence is presented in the table below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nucleophilic Azidation | Sodium azide (NaN₃), in a polar aprotic solvent (e.g., DMF) | 4-Benzyl-2,3,5,6-tetraazidopyridine |

| 2 | CuAAC "Click" Reaction | Biaryl-alkyne, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | Biaryl-embedded poly(1,2,3-triazolyl) pyridine |

This strategy would allow for the modular construction of complex molecules with a central pyridine core, a fixed benzyl group, and multiple biaryl-containing triazole arms. Such compounds could have interesting properties for applications in materials science or as ligands for catalysis. explorationpub.com

Advanced Spectroscopic and Structural Characterization of 4 Benzyl 2,3,5,6 Tetrachloropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure of 4-benzyl-2,3,5,6-tetrachloropyridine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the benzyl (B1604629) group's protons. The methylene (B1212753) (-CH₂-) protons would typically appear as a singlet, integrating to two protons. The five protons of the phenyl ring would produce a complex multiplet pattern in the aromatic region of the spectrum. For comparison, in the related compound 2-(4-chlorobenzyl)pyridine, the methylene protons appear as a singlet at 4.091 ppm, and the aromatic protons are observed between 7.07 and 8.52 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, signals would be expected for the methylene carbon and the carbons of both the phenyl and the highly substituted tetrachloropyridine rings. The four chlorine-substituted carbons on the pyridine (B92270) ring would be significantly shifted downfield. As an illustrative example, the NMR data for the structurally related 2-benzyl-3-phenylpyridine (B8766714) shows a methylene carbon signal at 41.5 ppm and aromatic carbon signals in the range of 121.2 to 157.7 ppm. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Benzylpyridine Derivative

| Compound | Nucleus | Chemical Shift (δ) ppm |

| 2-Benzyl-3-phenylpyridine rsc.org | ¹H | 8.58 (dd, 1H), 7.51 (dd, 1H), 7.40–7.33 (m, 3H), 7.23–7.13 (m, 5H), 7.12–7.07 (m, 1H), 7.00 (d, 2H), 4.15 (s, 2H, -CH₂-) |

| ¹³C | 157.7, 148.3, 139.9, 139.5, 137.7, 137.4, 129.1, 128.7, 128.2, 128.1, 127.5, 125.8, 121.2, 41.5 (-CH₂-) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm its structure. Key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂- group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine and benzene (B151609) rings, usually found in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, indicative of the chloro-substituents on the pyridine ring.

FTIR analysis of pyridine itself shows characteristic bands for ring vibrations and C-H deformations, which would be modified by the extensive substitution in the target molecule. researchgate.netresearchgate.net Data for 2,3,5,6-tetrachloropyridine (B1294921) shows strong absorptions in the infrared spectrum that can be attributed to the heavily chlorinated ring system. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as π-stacking or halogen bonding.

While the crystal structure for this compound is not publicly documented, studies on related compounds like 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine have utilized X-ray crystallography to confirm their molecular structures. researchgate.net Analysis of a similar benzyl-fused pyridine derivative, C₂₅H₂₄ClN₃, revealed a complex three-dimensional framework stabilized by C-H···N and C-H···π interactions. nih.gov Such an analysis for this compound would reveal the conformation of the benzyl group relative to the tetrachloropyridine ring and how the molecules pack in the crystal lattice.

Table 2: Example Crystallographic Data for a Fused Pyridine Derivative

| Parameter | Value (for Compound 3 in source mdpi.com) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data from a substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Electrochemical Property Characterization (e.g., Differential Pulse Voltammetry for aryl-derivatives)

Electrochemical methods like Differential Pulse Voltammetry (DPV) are employed to investigate the redox properties of molecules. wikipedia.org DPV offers high sensitivity and can minimize the effects of charging currents, making it suitable for studying compounds at low concentrations. openaccesspub.org

For aryl-derivatives of this compound, DPV can determine oxidation and reduction potentials. The electron-deficient nature of the tetrachloropyridine ring, due to the four electron-withdrawing chlorine atoms and the nitrogen heteroatom, would make the molecule susceptible to reduction. The potentials at which these redox events occur are influenced by the substituents on the benzyl ring. Electron-donating groups would make oxidation easier (less positive potential), while electron-withdrawing groups would facilitate reduction (less negative potential). Studies on other substituted aromatic systems, such as porphyrins and acridines, have shown a clear correlation between substituent electronic effects and their redox potentials. ub.edunih.gov

Theoretical and Computational Chemistry for Molecular Structure and Properties

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting and understanding the properties of molecules like this compound. eurasianjournals.com These calculations can complement experimental data and provide insights into aspects that are difficult to measure directly.

DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles.

Simulate Spectra: Calculate ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and electronic transition energies. nih.govresearchgate.net

Computational studies on related halogenated aromatic compounds and pyridine derivatives have demonstrated the accuracy of DFT methods in predicting their structural and electronic characteristics. rsc.orgsemanticscholar.org

Applications of 4 Benzyl 2,3,5,6 Tetrachloropyridine in Organic Synthesis and Materials Science

Building Block for Tailored Organic Molecules

In the field of organic synthesis, the term "building block" refers to a chemical compound that can be readily incorporated into a larger, more complex molecule. While specific, widely commercialized applications of 4-Benzyl-2,3,5,6-tetrachloropyridine as a building block are not extensively documented in publicly available literature, its molecular structure suggests its potential utility in the synthesis of tailored organic molecules. The presence of the tetrachlorinated pyridine (B92270) ring offers a stable and reactive core, and the benzyl (B1604629) group provides a site for further functionalization or can influence the steric and electronic properties of the final molecule.

The reactivity of the pyridine ring, enhanced by the presence of four chlorine atoms, makes it susceptible to nucleophilic substitution reactions. This allows for the selective replacement of chlorine atoms with other functional groups, enabling the construction of diverse molecular architectures. The benzyl group, on the other hand, can be modified through various reactions, such as oxidation or substitution on the phenyl ring, to introduce additional functionalities. These characteristics make this compound a potentially valuable, albeit specialized, synthon for medicinal chemistry and drug discovery research, where the creation of novel molecular scaffolds is of high importance.

Intermediates in the Preparation of Specialty Chemicals and Agrochemicals

The parent compound, 2,3,5,6-tetrachloropyridine (B1294921), is a well-established intermediate in the production of various agrochemicals. nih.gov For instance, it is a key precursor in the synthesis of the insecticide chlorpyrifos and the herbicide triclopyr. nih.gov The synthetic pathways for these agrochemicals involve the substitution of one or more chlorine atoms on the tetrachloropyridine ring.

While direct evidence of this compound's use as an intermediate in the large-scale production of specific, named agrochemicals is limited in available scientific literature, its structural similarity to 2,3,5,6-tetrachloropyridine suggests its potential as an intermediate for the synthesis of specialty chemicals and novel agrochemical candidates. The introduction of a benzyl group could be a strategic modification to alter the biological activity, selectivity, or environmental persistence of a potential pesticide or herbicide. The pyridine ring is a common scaffold in a variety of biologically active compounds, and derivatives of this compound could be explored for their potential herbicidal, fungicidal, or insecticidal properties in research and development settings.

Contributions to Advanced Functional Materials (e.g., precursors for Mn₃O₄ microspheres)

A notable and innovative application of tetrachloropyridine derivatives lies in the field of materials science, specifically in the synthesis of advanced functional materials. Research has demonstrated a facile and green method for the preparation of Manganese(II,III) oxide (Mn₃O₄) hollow microspheres through a reaction involving the reduction of a chlorinated pyridine. rsc.org

In a study published in RSC Advances, Mn₃O₄ hollow microspheres were successfully synthesized via the reduction of pentachloropyridine (B147404) to 2,3,5,6-tetrachloropyridine using manganese. rsc.org A key aspect of this process is that the manganese used for the reduction of the chlorinated pyridine is itself converted into Mn₂⁺ ions, which can then be easily transformed into Mn₃O₄. rsc.org This method presents a high specific surface area for the resulting microspheres, which have shown excellent performance as an anode material in lithium-ion batteries. rsc.org

This research provides a strong proof-of-concept for the potential of this compound to serve as a precursor in the synthesis of similar advanced functional materials. The underlying principle of the reaction involves the oxidation of manganese during the dehalogenation of the pyridine ring. The presence of the benzyl group on the tetrachloropyridine molecule could potentially influence the morphology, particle size, and electrochemical properties of the resulting metal oxide microspheres. Further research in this area could explore the use of this compound and other substituted tetrachloropyridines in the template-free synthesis of various metal oxide nanomaterials with tailored properties for applications in energy storage, catalysis, and environmental remediation.

Data Tables

Table 1: Physicochemical Properties of 2,3,5,6-Tetrachloropyridine

| Property | Value |

| Molecular Formula | C₅HCl₄N |

| Molecular Weight | 216.88 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 90-92 °C |

| Boiling Point | 252 °C |

| Solubility | Insoluble in water; Soluble in organic solvents |

Future Research Directions and Perspectives on 4 Benzyl 2,3,5,6 Tetrachloropyridine

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of highly chlorinated pyridines traditionally involves high temperatures and harsh reagents, such as reacting pyridine (B92270) derivatives with phosphorus pentachloride or direct high-temperature chlorination google.com. For instance, 2,3,5,6-tetrachloropyridine (B1294921) can be prepared from pentachloropyridine (B147404) using zinc in the presence of an ammonium (B1175870) salt google.com. Attaching the benzyl (B1604629) group to this core likely involves a cross-coupling reaction or a radical process, which may present efficiency and sustainability challenges.

Future research should prioritize the development of greener synthetic routes. This involves exploring methodologies that reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas for investigation include catalysis, the use of alternative solvents, and atom-economical reactions. For example, transitioning from stoichiometric reagents like zinc google.com to catalytic systems could significantly improve the process's sustainability. The use of greener solvents like water or poly(ethylene glycol) (PEG) has shown promise in the synthesis of other nitrogen-containing heterocycles and could be adapted for this target molecule mdpi.com.

| Aspect | Potential Traditional Pathway | Proposed Sustainable Pathway |

|---|---|---|

| Starting Materials | Pentachloropyridine, Benzylmagnesium halide | 2,3,5,6-Tetrachloropyridine, Benzyl alcohol |

| Reagents/Catalysts | Stoichiometric metals (e.g., Zn, Mg), potentially harsh coupling agents | Transition-metal catalyst (e.g., Pd, Ni, Cu), photocatalyst |

| Solvents | Anhydrous volatile organic compounds (VOCs) like THF, Toluene | Bio-based solvents, water, or supercritical CO₂ mdpi.com |

| Reaction Conditions | High temperatures, inert atmosphere | Lower temperatures, potentially visible-light irradiation |

| Sustainability Concerns | Metal waste, use of hazardous solvents, high energy consumption | Catalyst recovery and recycling, reduced solvent toxicity, improved energy efficiency |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of perhalogenated pyridines is dominated by nucleophilic aromatic substitution, typically occurring at the 4-position (para to the nitrogen) researchgate.netresearchgate.net. In this compound, this primary site of reactivity is blocked by the benzyl group. This structural feature is a key starting point for exploring novel reactivity. Future research could investigate transformations that are otherwise disfavored in other tetrachloropyridines.

The electron-withdrawing nature of the tetrachloropyridine ring is expected to influence the reactivity of the benzyl group. The benzylic protons could be sufficiently acidic for deprotonation and subsequent functionalization. Furthermore, the phenyl ring of the benzyl substituent could be a target for electrophilic substitution reactions, with the tetrachloropyridylmethyl group acting as a deactivating director. Another avenue of exploration is the substitution of the remaining chlorine atoms at the 2, 3, 5, and 6 positions, which would likely require more forcing conditions or specialized catalytic systems, potentially leading to regioselectively substituted products that are not easily accessible otherwise.

| Reaction Type | Potential Reagents and Conditions | Expected Outcome/Significance |

|---|---|---|

| Benzylic C-H Functionalization | Bases (e.g., LDA), followed by electrophiles; Oxidizing agents (e.g., KMnO₄, SeO₂) | Access to α-substituted derivatives or the corresponding ketone, creating new building blocks. |

| Phenyl Ring Substitution | Electrophiles (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃) under forcing conditions | Understanding the directing effects of the tetrachloropyridylmethyl group and synthesis of polysubstituted aromatics. |

| Nucleophilic Substitution of Cl | Strong nucleophiles (e.g., alkoxides, amines) at high temperatures or with catalysis | Forced substitution at the 2- or 6-positions, leading to novel substitution patterns. |

| Reductive Dechlorination | Catalytic hydrogenation (e.g., H₂, Pd/C), reducing agents | Selective removal of chlorine atoms to access less-chlorinated benzylpyridines. |

Integration into Emerging Areas of Chemical Research

The unique electronic and structural properties of this compound make it a candidate for application in emerging fields such as photoredox catalysis and flow chemistry.

Photoredox Catalysis: This field utilizes visible light to initiate single-electron transfer (SET) processes, enabling novel transformations under mild conditions princeton.eduresearchgate.net. The electron-deficient tetrachloropyridine ring could act as an electron acceptor in photoredox cycles. Furthermore, the benzylic C-H bonds could be substrates for hydrogen atom transfer (HAT) or radical-mediated functionalization. The C-Cl bonds might also be susceptible to reductive cleavage under photocatalytic conditions, offering a pathway for late-stage functionalization nih.govbeilstein-journals.org. Investigating the behavior of this compound in photoredox-catalyzed reactions could unlock new synthetic methodologies.

Flow Chemistry: The use of continuous-flow reactors offers significant advantages in terms of safety, scalability, and control over reaction parameters. For reactions involving potentially hazardous reagents or intermediates, or for processes requiring precise temperature control, flow chemistry is an ideal platform. The synthesis and functionalization of this compound could benefit from this technology. For example, exothermic nitration or high-temperature nucleophilic substitution reactions could be performed more safely and efficiently in a flow system. This would also facilitate the rapid optimization of reaction conditions and could enable the scale-up of any newly developed synthetic pathways.

| Emerging Area | Potential Role of this compound | Anticipated Advantages |

|---|---|---|

| Photoredox Catalysis | Substrate for C-H functionalization nih.gov; Precursor to radicals via C-Cl bond cleavage; Electron acceptor in SET processes. | Mild reaction conditions, access to unique reactivity, high functional group tolerance princeton.edu. |

| Flow Chemistry | Substrate for reactions requiring precise control (e.g., exothermic reactions, short-lived intermediates). | Enhanced safety, improved heat and mass transfer, easier scalability, rapid reaction optimization. |

| Catalyst Development | As a ligand scaffold after substitution of one or more chlorine atoms. | The sterically hindered and electronically modified pyridine ring could impart unique properties to a metal center. |

Q & A

Q. What are the established synthetic routes for 4-Benzyl-2,3,5,6-tetrachloropyridine, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves chlorination of pyridine derivatives followed by benzylation. For example, tetrachloropyridine intermediates (e.g., 2,3,5,6-tetrachloropyridin-4-amine) can be synthesized via controlled chlorination using sulfuryl chloride (SO₂Cl₂) under reflux conditions . Benzylation is typically achieved via nucleophilic substitution using benzyl halides in anhydrous solvents (e.g., DMF) with catalytic bases like K₂CO₃. To optimize purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns and benzyl group integration. For example, the benzyl protons appear as a singlet near δ 4.5–5.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to verify the chlorine isotope cluster .

- Elemental Analysis : Quantify C, H, N, and Cl content to validate stoichiometry .

Q. How can researchers assess the thermal stability of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) at a heating rate of 10°C/min. Differential scanning calorimetry (DSC) can detect phase transitions or decomposition events. For comparative stability studies, analyze derivatives with varying substituents (e.g., methyl vs. benzyl groups) to correlate structural effects with thermal behavior .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in pyridine derivatives leading to this compound?

- Methodological Answer : Chlorination regioselectivity is influenced by electron-withdrawing/donating groups and reaction conditions. Computational studies (DFT calculations) using Gaussian software can map electron density distributions and predict reactive sites. Experimentally, monitor intermediates via in-situ FTIR or LC-MS to identify kinetic vs. thermodynamic control . For example, steric hindrance from the benzyl group may direct chlorination to the 2,3,5,6 positions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrument calibration. To resolve discrepancies:

- Use orthogonal techniques : Compare NMR (in CDCl₃ vs. DMSO-d₆) and cross-validate with X-ray crystallography if single crystals are obtainable .

- Perform spiking experiments : Add authentic reference standards to confirm peak assignments in GC-MS or HPLC .

- Apply statistical analysis : Use Principal Component Analysis (PCA) on spectral data to identify outlier datasets .

Q. What strategies are effective for studying the electronic effects of the benzyl group on this compound’s reactivity?

- Methodological Answer :

- Hammett Studies : Synthesize derivatives with para-substituted benzyl groups (e.g., -NO₂, -OCH₃) and correlate substituent constants (σ) with reaction rates (e.g., nucleophilic aromatic substitution).

- Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile can measure redox potentials, linking electronic effects to electron-deficient pyridine rings .

- Computational Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents and monitor degradation via LC-MS. Identify intermediates (e.g., dechlorinated products) .

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. and analyze metabolites via GC-MS. Compare degradation rates under aerobic vs. anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.